molecular formula C11H10N4O B4988175 N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide

N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide

Cat. No.: B4988175
M. Wt: 214.22 g/mol
InChI Key: CISHQIADRBOPFC-UHFFFAOYSA-N
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Description

N’-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide is an organic compound with a complex structure that includes cyano groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide typically involves the reaction of 2-methoxybenzaldehyde with cyanomethylamine and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of N’-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted imidamides or nitriles.

Scientific Research Applications

N’-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N’-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-cyano-N-(cyanomethyl)-N-(2-hydroxyphenyl)methanimidamide
  • N’-cyano-N-(cyanomethyl)-N-(2-chlorophenyl)methanimidamide
  • N’-cyano-N-(cyanomethyl)-N-(2-nitrophenyl)methanimidamide

Uniqueness

N’-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different solubility, stability, and interaction profiles compared to its analogs with other substituents.

Properties

IUPAC Name

N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-11-5-3-2-4-10(11)15(7-6-12)9-14-8-13/h2-5,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISHQIADRBOPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC#N)C=NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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